molecular formula C12H8Cl2N2S B1269376 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile CAS No. 519016-78-5

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

Cat. No. B1269376
M. Wt: 283.2 g/mol
InChI Key: DVRYKVWTRFDYHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile, often employs methodologies like the Gewald synthesis. This approach involves the condensation of ketones with cyanoacetic acid derivatives under specific conditions to yield a wide variety of thiophene compounds with potential biological activities. For instance, Khalifa and Algothami (2020) discussed the synthesis of novel 2-aminothiophene derivatives utilizing the Gewald methodology, highlighting the versatility of this synthesis technique in producing compounds with varied substituents (Khalifa & Algothami, 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring substituted with various functional groups, influencing the compound's reactivity and physical properties. X-ray diffraction analysis provides detailed insights into the compound's geometry, including bond lengths and angles, which are crucial for understanding its chemical behavior. For example, Dotsenko et al. (2007) presented a stereoselective synthesis of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, with structural characterization by X-ray diffraction, highlighting the significance of molecular geometry in the compound's chemical reactivity (Dotsenko et al., 2007).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, which are influenced by the nature of the substituents on the thiophene ring. The reactivity of the amino and cyano groups in thiophene derivatives towards different reagents can lead to the formation of complex heterocyclic compounds with potential biological activities. Gewald et al. (1991) discussed the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Gewald et al., 1991).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are critical for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its substituents. The crystal structure analysis, as conducted by Jasinski et al. (2008), provides valuable information on the compound's solid-state properties and intermolecular interactions, which are essential for understanding its behavior in different environments (Jasinski et al., 2008).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are influenced by the functional groups attached to the thiophene ring. Studies on the synthesis and reactivity of these compounds provide insights into their potential applications in organic synthesis and pharmaceutical chemistry. For example, Tiwari et al. (2016) explored the synthesis of thiophene derivatives as anticancer agents, highlighting their reactivity and potential biological applications (Tiwari et al., 2016).

Scientific Research Applications

Synthesis and Characterization

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is involved in the synthesis of new biologically active compounds. For instance, it has been used in the preparation of Pyrrolo[2,3-b]Pyridine scaffolds, which are characterized by their high yield and excellent reactivity (Sroor, 2019).

Antitumor Applications

This compound is significant in the synthesis of antitumor agents. Novel targets of 2-aminothiophene derivatives synthesized using Gewald methodology demonstrated potential as antitumor agents against human tumor cell lines like hepatocellular carcinoma and breast cancer (Khalifa & Algothami, 2020).

Photophysical Properties

Studies on the photophysical properties of derivatives of this compound have shown potential applications in material science. For example, its derivatives exhibit interesting structural and optical properties when used in thin film form, indicating potential for use in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Derivatives of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile have shown effectiveness as corrosion inhibitors. This is particularly relevant for mild steel in acidic environments, as demonstrated by experimental and theoretical studies (Yadav et al., 2016).

properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S/c1-6-11(9(5-15)12(16)17-6)8-3-2-7(13)4-10(8)14/h2-4H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRYKVWTRFDYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350057
Record name 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

CAS RN

519016-78-5
Record name 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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